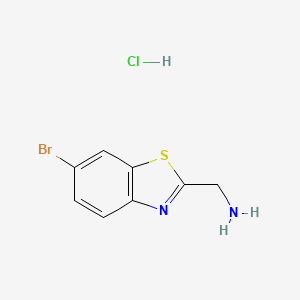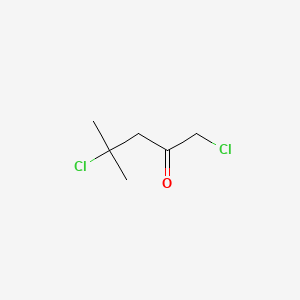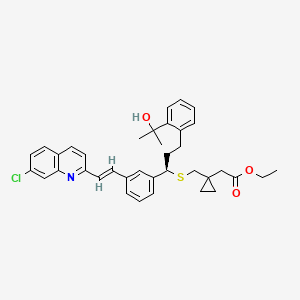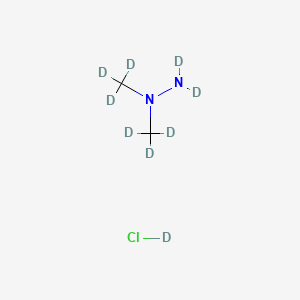
1,1-Dimethylhydrazine-d8 dcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylhydrazine-d8 dcl is a deuterated form of 1,1-Dimethylhydrazine, a compound widely used in various scientific and industrial applications. The deuterium labeling (d8) makes it particularly useful in research involving isotopic labeling and tracing. This compound is known for its high chemical purity and stability, making it a valuable tool in analytical and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylhydrazine-d8 dcl can be synthesized through the reaction of deuterated dimethylamine with deuterated chloramine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Preparation of Deuterated Dimethylamine: Deuterated dimethylamine is synthesized by reacting deuterated methanol with ammonia in the presence of a catalyst.
Reaction with Deuterated Chloramine: The deuterated dimethylamine is then reacted with deuterated chloramine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic labeling of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired chemical purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylhydrazine-d8 dcl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form nitrogen-containing compounds.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitrosodimethylamine, formaldehyde dimethylhydrazone.
Reduction: Methylhydrazine, hydrazine.
Substitution: Various alkyl and acyl derivatives.
Applications De Recherche Scientifique
1,1-Dimethylhydrazine-d8 dcl is used in a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of deuterated compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of stable isotope-labeled standards for analytical chemistry.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylhydrazine-d8 dcl involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.
DNA Damage: It can cause DNA damage through the formation of reactive intermediates, leading to mutations and cell death.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylhydrazine: The non-deuterated form, widely used as a rocket propellant.
Methylhydrazine: A simpler hydrazine derivative with similar chemical properties.
Hydrazine: The parent compound, used in various industrial applications.
Uniqueness
1,1-Dimethylhydrazine-d8 dcl is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in isotopic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C2H9ClN2 |
|---|---|
Poids moléculaire |
105.61 g/mol |
Nom IUPAC |
(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
Clé InChI |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
SMILES canonique |
CN(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



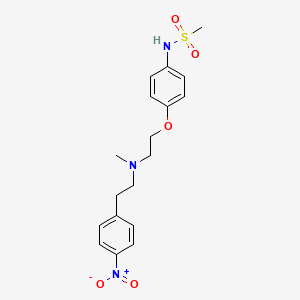
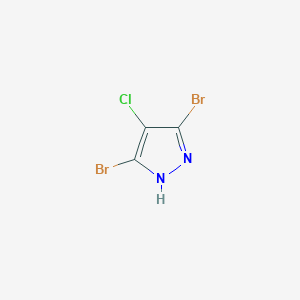
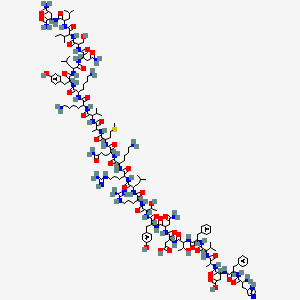
![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
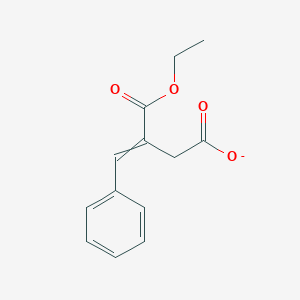
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
